(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate
Overview
Description
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a methanesulfonic acid group attached to a 2,2-dimethyl-3-piperidin-1-yl-propyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester typically involves the esterification of methanesulfonic acid with 2,2-dimethyl-3-piperidin-1-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active methanesulfonic acid, which can then participate in various biochemical pathways. The piperidine moiety may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-ethyl ester
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-butyl ester
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-hexyl ester
Uniqueness
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the specific ester linkage differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO3S |
---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,10-15-16(3,13)14)9-12-7-5-4-6-8-12/h4-10H2,1-3H3 |
InChI Key |
OCLYVWYURMNVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCCCC1)COS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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